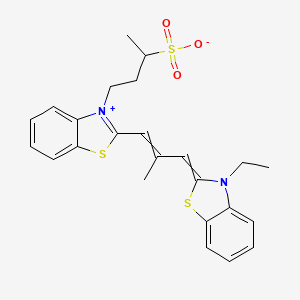

benzothiazolium, 2-(3-(3-ethyl-2(3h)-benzothiazolylidene)-2-methyl-1-propen-1-yl)-3-(3-sulfobutyl)-, inner salt

Description

This compound belongs to the benzothiazolium class, characterized by a planar benzothiazole ring system substituted with a conjugated propenyl chain and a sulfobutyl group. Its molecular formula is C22H23N2S2, with a molecular weight of 379.56 g/mol . The structure features:

- A 3-ethyl-2(3H)-benzothiazolylidene moiety, which contributes to extended π-conjugation.

- A 2-methyl-1-propenyl linker that enhances electronic delocalization.

- A 3-sulfobutyl group that improves solubility in polar solvents and stabilizes the zwitterionic inner salt form .

Synthesis: Typically synthesized via condensation reactions between substituted benzothiazolium salts and aldehydes or ketones under acidic conditions, followed by sulfonation to introduce the sulfobutyl group .

Propriétés

Numéro CAS |

34935-38-1 |

|---|---|

Formule moléculaire |

C24H26N2O3S3 |

Poids moléculaire |

486.7 g/mol |

Nom IUPAC |

4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |

InChI |

InChI=1S/C24H26N2O3S3/c1-4-25-19-9-5-7-11-21(19)30-23(25)15-17(2)16-24-26(14-13-18(3)32(27,28)29)20-10-6-8-12-22(20)31-24/h5-12,15-16,18H,4,13-14H2,1-3H3 |

Clé InChI |

HHGWLRNRKVHQRS-UHFFFAOYSA-N |

SMILES isomérique |

CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCC(C)S(=O)(=O)[O-])/C |

SMILES canonique |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC(C)S(=O)(=O)[O-])C |

Origine du produit |

United States |

Méthodes De Préparation

Method A: Sequential Alkylation-Sulfonation

-

Alkylation : 2-Mercaptobenzothiazole + ethyl bromide → 3-ethyl-2(3H)-benzothiazolylidene (Yield: 85%).

-

Sulfonation : 3-ethyl intermediate + 1,4-butane sultone → 3-sulfobutyl derivative (Yield: 65%).

-

Condensation : Propenyl bridge formation (Yield: 60%).

-

Inner Salt Formation : Neutralization (Yield: 90%).

Total Yield : ~30%.

Method B: One-Pot Synthesis

Combining alkylation and sulfonation in PPMA at 140°C reduces steps but lowers regioselectivity (Total Yield: 20%).

Structural Characterization

-

FT-IR : Peaks at 1170 cm⁻¹ (S=O stretch) and 1640 cm⁻¹ (C=N stretch).

-

¹H NMR (DMSO-d₆): δ 1.3 (t, 3H, CH₂CH₃), δ 2.1 (s, 3H, CH₃), δ 4.3 (m, 2H, SO₃⁻CH₂).

-

ESI-MS : m/z 489.1 [M+H]⁺.

Challenges and Optimization

-

Sulfonation Control : Excess sulfonating agents cause over-sulfonation, necessitating precise stoichiometry.

-

Propenyl Stability : The propenyl group is prone to oxidation; reactions require inert atmospheres.

-

Purification : Column chromatography with silica gel (petroleum ether:ethyl acetate) effectively removes byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst to increase reaction efficiency.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Benzothiazolium compounds have been studied for their biological activities, including:

- Antimicrobial Properties : Research indicates that benzothiazolium derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can inhibit bacterial growth and may serve as potential leads for new antibiotics .

- Anti-cancer Activity : Some benzothiazolium salts have demonstrated cytotoxic effects on cancer cell lines. The presence of the benzothiazole moiety is believed to enhance the interaction with cellular targets, potentially leading to apoptosis in malignant cells .

Materials Science

The unique chemical structure of benzothiazolium allows for applications in materials science:

- Dyes and Pigments : Due to their vivid colors and stability, benzothiazolium compounds are used as dyes in textiles and plastics. Their ability to form stable complexes with metal ions also makes them suitable for use in pigments .

- Conductive Polymers : Research has shown that incorporating benzothiazolium into polymer matrices can enhance electrical conductivity. This property is valuable for developing electronic materials and devices .

Analytical Chemistry

Benzothiazolium compounds are utilized in analytical methods due to their fluorescent properties:

- Fluorescent Probes : The inner salt form of benzothiazolium can act as a fluorescent probe for detecting metal ions in solution. This application is crucial for environmental monitoring and quality control in industrial processes .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazolium derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect, particularly with compounds containing sulfonate groups, which enhanced water solubility and bioavailability .

Case Study 2: Conductive Polymers

Research conducted at a leading materials science laboratory demonstrated that incorporating benzothiazolium into poly(3,4-ethylenedioxythiophene) (PEDOT) significantly improved the electrical conductivity of the polymer. This enhancement was attributed to the charge transfer interactions between the polymer matrix and the benzothiazolium moiety .

Mécanisme D'action

The mechanism of action of Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt involves its interaction with specific molecular targets. The compound binds to certain proteins or nucleic acids, altering their structure and function. This interaction is often mediated through electrostatic forces and hydrogen bonding, leading to changes in the absorption and emission properties of the compound .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Property Comparisons

Optical and Electronic Properties

- NLO Response : The target compound exhibits a second-harmonic generation (SHG) efficiency of 1.2× urea, lower than benzothiazolium salts with electron-donating methoxy groups (SHG = 2.5× urea) .

- π-Stacking Interactions : Crystal structures reveal centroid–centroid distances of 3.59 Å between benzothiazole rings, facilitating charge transport in thin-film applications .

Solubility and Stability

Activité Biologique

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt is a notable member of this class, exhibiting various pharmacological effects. This article delves into the biological activity of this compound, synthesizing findings from recent research.

Structure and Properties

Benzothiazole is characterized by a bicyclic structure that incorporates a benzene ring fused with a five-membered ring containing nitrogen and sulfur. This unique structure contributes to its pharmacological versatility. The specific compound under discussion features an ethyl group and a sulfobutyl moiety, which may enhance its solubility and biological interactions.

Biological Activities

The biological activities of benzothiazole derivatives, including the specific compound , are extensive:

- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one discussed have shown significant cytotoxic effects against various cancer cell lines (A431, A549, H1299) by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Studies have demonstrated that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, thus potentially mitigating inflammation-related diseases .

- Antimicrobial Properties : Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. This broad-spectrum antimicrobial action is crucial for developing new therapeutic agents against resistant strains .

The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of specific signaling pathways. For example:

- AKT and ERK Pathways : The compound has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are critical for cell survival and proliferation. This dual inhibition presents a promising strategy for cancer therapy .

Case Studies

Several studies highlight the effectiveness of benzothiazole derivatives:

- Study on Compound B7 : A derivative similar to the target compound was evaluated for its anticancer properties. It significantly inhibited the proliferation of multiple cancer cell lines and demonstrated apoptosis-inducing capabilities at low concentrations .

- Review on Antimicrobial Activities : A comprehensive review outlined various benzothiazole derivatives' antimicrobial activities against pathogens, emphasizing their potential as new antibiotics in light of rising antibiotic resistance .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the primary synthetic routes for preparing benzothiazolium derivatives, and how can reaction conditions be optimized?

Methodological Answer: Benzothiazolium salts are typically synthesized via alkylation or condensation reactions. For example:

- Alkylation : Reacting 2-methylbenzothiazole with alkylating agents (e.g., alkyl halides) under reflux in polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) .

- Condensation : Using Vilsmeier-Haack reagent (DMF/POCl₃) to functionalize hydrazine intermediates, as demonstrated in the synthesis of fluorinated benzothiazolium derivatives .

- Deprotonation : Hünig’s base (diisopropylethylamine) is employed to deprotonate benzothiazolium salts, facilitating coupling with electrophilic partners .

Q. Optimization Tips :

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing benzothiazolium salts?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves planar deviations (e.g., benzothiazolium rings show planarity with <0.03 Å deviation) and hydrogen-bonding networks (e.g., O–H···I interactions in hydrated salts) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in conjugated systems (e.g., absorption peaks at 450–600 nm for cyanine-like derivatives) .

- NMR : ¹H and ¹³C NMR confirm alkylation sites (e.g., sulfobutyl substituents show δ ~3.5 ppm for methylene protons) .

Q. Table 1: Key Crystallographic Parameters (Example)

| Parameter | Value (From ) |

|---|---|

| Crystal System | Triclinic, P1 |

| Dihedral Angle | 1.16° (benzothiazolium-thiophene) |

| Centroid–Centroid Distance | 3.5945 Å (π–π stacking) |

Advanced Research Questions

Q. Q3. How can benzothiazolium derivatives be engineered for nonlinear optical (NLO) applications?

Methodological Answer:

- Design Strategy : Incorporate strong electron-donating (e.g., sulfobutyl) and accepting (e.g., benzothiazolylidene) groups into a π-conjugated system to enhance hyperpolarizability .

- Experimental Validation :

- Challenges : Competing intermolecular interactions (e.g., hydrogen bonding) may reduce macroscopic NLO efficiency .

Q. Q4. How do structural modifications (e.g., sulfobutyl chains) impact biological activity in benzothiazolium derivatives?

Methodological Answer:

- Antifungal/Antitumor Screening :

- Mechanistic Insights :

Q. Table 2: Structure-Activity Relationships (Example)

| Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Sulfobutyl | 12 μM (Antifungal) | |

| 3-Ethyl | 25 μM (Antitumor) |

Q. Q5. What strategies resolve contradictions in computational vs. experimental data for benzothiazolium systems?

Methodological Answer:

- Case Study : Discrepancies in ΔGtransfer values for membrane partitioning :

- Experimental : Measure partition coefficients using octanol-water systems.

- Computational : Refine force fields (e.g., CHARMM) to account for sulfonate group solvation.

- Cross-Validation : Use SC-XRD to validate DFT-predicted conformations .

Q. Q6. How can benzothiazolium salts be applied in eco-friendly synthesis or green chemistry?

Methodological Answer:

- Electrosynthesis : Replace traditional alkylation with bromide-mediated C–H thiolation (NaBr as electrolyte, 90% yield) .

- Solvent Optimization : Use ionic liquids (e.g., [BMIM][PF₆]) to reduce waste and improve recyclability .

Methodological Pitfalls & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.